N-(2,5-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-11-12-17(2)21(13-16)28-23(31)15-35-27-29-24-20-9-4-5-10-22(20)34-25(24)26(32)30(27)18-7-6-8-19(14-18)33-3/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVUIQBIILBVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. Its structure includes multiple functional groups that contribute to its potential therapeutic effects. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.59 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Study Overview : A comparative study evaluated the antimicrobial efficacy of various synthesized derivatives related to N-(2,5-dimethylphenyl)-2-{...}. The results indicated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Results :
| Compound Name | MIC (µg/mL) |
|---|---|
| N-(2,5-Dimethylphenyl)-2-{...} | 32 |
| Control (Standard Antibiotic) | 16 |
The compound exhibited a higher MIC compared to standard antibiotics, suggesting that while it has antimicrobial properties, further optimization may be needed to enhance its efficacy.
Antioxidant Potential
Experimental Findings : The antioxidant capacity of the compound was assessed using cellular models to measure its ability to scavenge free radicals.
IC50 Values :
| Compound Name | IC50 (µM) |
|---|---|
| N-(2,5-Dimethylphenyl)-2-{...} | 25 |
| Control (Ascorbic Acid) | 10 |
The lower IC50 value of ascorbic acid indicates that while the compound shows antioxidant potential, it is less effective than the standard antioxidant.
Anti-inflammatory Activity
In Vivo Studies : Animal models treated with the compound demonstrated a significant reduction in paw edema compared to controls, indicating its anti-inflammatory effects.
Case Study Overview
A specific study involving the administration of this compound in a controlled setting showed:
- Reduction in Edema : The treated group exhibited a notable decrease in inflammation markers compared to untreated controls.
- Mechanism of Action : The anti-inflammatory action is hypothesized to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
